6-Acetamido-3-bromopicolinic acid

Orthogonal synthesis Cross-coupling BACE2 inhibitors

Generic picolinic acid derivatives lack the orthogonal functionality needed for sequential derivatization. This compound solves that with dual C3-Br and C6-NHAc handles enabling independent transformations. - C3 bromine serves as a reactive site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl pharmacophores. - C6 acetamido group remains intact during coupling, then can be selectively deprotected to the free amine for subsequent ring formation. - Documented in the synthesis of 2-aminodihydro[1,3]thiazine BACE2 inhibitors (type 2 diabetes) and anti-retroviral agents. Supports parallel SAR library synthesis without protecting group manipulation between steps.

Molecular Formula C8H7BrN2O3
Molecular Weight 259.06 g/mol
CAS No. 882430-69-5
Cat. No. B057794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetamido-3-bromopicolinic acid
CAS882430-69-5
Molecular FormulaC8H7BrN2O3
Molecular Weight259.06 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=C(C=C1)Br)C(=O)O
InChIInChI=1S/C8H7BrN2O3/c1-4(12)10-6-3-2-5(9)7(11-6)8(13)14/h2-3H,1H3,(H,13,14)(H,10,11,12)
InChIKeyVDJNVGKMWAUADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetamido-3-bromopicolinic acid CAS 882430-69-5: Intermediate for BACE2 and Antiviral Agents


6-Acetamido-3-bromopicolinic acid (CAS 882430-69-5), a picolinic acid derivative featuring an acetamido group at the 6-position and a bromine atom at the 3-position of the pyridine ring, serves as a key synthetic intermediate for preparing 2-aminodihydro[1,3]thiazines as BACE2 inhibitors targeting diabetes and anti-retroviral agents . It is commercially available with purities typically ranging from 95% to 97% .

Procurement Risk Alert: Why General-Purpose Pyridine Intermediates Cannot Replace 6-Acetamido-3-bromopicolinic acid


Generic picolinic acid derivatives (e.g., unsubstituted picolinic acid or simple mono-brominated analogs) lack the precise orthogonal functionalization required for sequential derivatization in complex target syntheses. The 3-bromo and 6-acetamido groups in 6-acetamido-3-bromopicolinic acid provide orthogonal handles enabling selective transformations: the bromine atom enables palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) , while the protected amino group (acetamido) can be selectively deprotected after coupling [1]. This dual functionality is essential for constructing the 2-aminodihydro[1,3]thiazine BACE2 inhibitor scaffold [2].

Quantitative Differentiation Evidence for 6-Acetamido-3-bromopicolinic acid: Synthetic Utility vs. Analogues


Critical Orthogonal Functionality: Halogen Handle and Protected Amine

Unlike 6-acetamidopicolinic acid (lacking the bromine atom), 6-acetamido-3-bromopicolinic acid possesses a C3 bromine that enables Pd-catalyzed cross-coupling reactions for introducing aryl/heteroaryl diversity. Unlike 3-bromopicolinic acid (lacking the 6-amino group), it provides a protected 6-amino moiety for subsequent deprotection and functionalization. This dual orthogonal functionality—a bromine coupling site and a protected amine—is essential for constructing the 2-aminodihydro[1,3]thiazine BACE2 inhibitor scaffold . 6-Acetamidopicolinic acid (CAS 26893-72-1, MW 180.16) can only undergo carboxylic acid derivatization without halogen-mediated coupling [1]; 3-bromopicolinic acid (CAS 306935-76-4, MW 202.01) lacks the amino handle required for thiazine ring formation [2].

Orthogonal synthesis Cross-coupling BACE2 inhibitors

Physical Property Differentiation: Density and Boiling Point

6-Acetamido-3-bromopicolinic acid exhibits significantly higher density and boiling point compared to its non-brominated analog 6-acetamidopicolinic acid. Predicted density: 1.8 ± 0.1 g/cm³ vs. 1.4 ± 0.1 g/cm³ for 6-acetamidopicolinic acid ; Predicted boiling point: 487.4 ± 45.0 °C vs. 489.0 ± 30.0 °C for 6-acetamidopicolinic acid . The ~29% higher density reflects the substantial mass contribution of the bromine atom, while the similar boiling point indicates that bromine substitution does not drastically alter volatility relative to the non-brominated analog.

Physicochemical properties Process chemistry Purification

Validated Utility in BACE2 Inhibitor Synthesis

6-Acetamido-3-bromopicolinic acid is specifically identified as a derivative of picolinic acid used in the preparation of 2-aminodihydro[1,3]thiazines as BACE2 inhibitors for diabetes treatment [1]. While 6-amino-3-bromopicolinic acid (CAS 1033201-61-4) finds application in Bcl-xL inhibitor synthesis , the acetamido group in the target compound provides a protected amine that requires fewer synthetic steps for incorporation into the thiazine scaffold compared to the free amino group, which may require additional protection/deprotection sequences.

BACE2 inhibition Diabetes Therapeutic synthesis

Commercial Availability and Purity Specifications

6-Acetamido-3-bromopicolinic acid is commercially available from multiple specialty chemical suppliers with specified purities. Available grades include 95% and 96% , with pricing structures enabling procurement at scales from research (1g) to development (5g). The isomeric analog 6-acetamido-5-bromopicolinic acid (CAS 875208-79-0) is also available but represents a different regiochemistry that would produce distinct coupling outcomes , underscoring the importance of specifying the 3-bromo isomer.

Procurement Supply chain Quality control

Definitive Application Scenarios: Where 6-Acetamido-3-bromopicolinic acid Delivers Measurable Advantage


Synthesis of 2-Aminodihydro[1,3]thiazine BACE2 Inhibitors for Diabetes

As documented in vendor literature, 6-acetamido-3-bromopicolinic acid serves as a picolinic acid derivative specifically used in the preparation of 2-aminodihydro[1,3]thiazines as BACE2 inhibitors targeting type 2 diabetes [1]. The orthogonal C3-Br and C6-NHAc groups enable sequential functionalization: the bromine provides a site for Pd-catalyzed introduction of aryl/heteroaryl groups, while the protected 6-amino group can be deprotected and incorporated into the thiazine ring system. This dual-handle architecture is essential for constructing the target scaffold and cannot be achieved with mono-functionalized picolinic acid analogs.

Preparation of Anti-Retroviral Agents via Cross-Coupling

6-Acetamido-3-bromopicolinic acid is identified as a chemical reagent used in the preparation of anti-retroviral agents . The bromine atom at C3 serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse pharmacophores onto the pyridine core . The protected acetamido group at C6 remains intact during these couplings, preserving the amine functionality for subsequent steps. This orthogonal reactivity profile is critical for building complex anti-retroviral candidates and distinguishes this compound from simpler bromopicolinic acid derivatives lacking the protected amine.

Orthogonal Derivatization in Medicinal Chemistry Library Synthesis

For medicinal chemistry programs requiring systematic exploration of structure-activity relationships (SAR) on the pyridine scaffold, 6-acetamido-3-bromopicolinic acid provides a versatile building block with two independently addressable functional groups . The C3 bromine enables diverse cross-coupling reactions; the C6 acetamido group can be hydrolyzed to the free amine for further functionalization. This orthogonal reactivity, confirmed by the compound's documented use in BACE2 and anti-retroviral programs [1], supports parallel library synthesis strategies where different substituents can be introduced at distinct positions without protecting group manipulation between steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Acetamido-3-bromopicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.